molecular formula C11H22Si B14662040 (Cyclooct-1-en-1-yl)(trimethyl)silane CAS No. 52113-73-2

(Cyclooct-1-en-1-yl)(trimethyl)silane

Cat. No.: B14662040
CAS No.: 52113-73-2
M. Wt: 182.38 g/mol
InChI Key: WPCVDEADIYWQFG-UHFFFAOYSA-N
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Description

(Cyclooct-1-en-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C11H22Si. It is characterized by a cyclooctene ring bonded to a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclooct-1-en-1-yl)(trimethyl)silane typically involves the reaction of cyclooctene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Cyclooctene+Trimethylsilyl chlorideBaseThis compound\text{Cyclooctene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} Cyclooctene+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(Cyclooct-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Cyclooct-1-en-1-yl)(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound is studied for its potential use in modifying biological molecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent.

    Industry: It is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of (Cyclooct-1-en-1-yl)(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules to prevent unwanted reactions. The cyclooctene ring provides structural stability and can participate in ring-opening reactions under specific conditions.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopent-1-en-1-yl)(trimethyl)silane
  • (Cyclohex-1-en-1-yl)(trimethyl)silane
  • (Cyclooct-1-en-1-yl)oxy(trimethyl)silane

Uniqueness

(Cyclooct-1-en-1-yl)(trimethyl)silane is unique due to its eight-membered ring structure, which imparts distinct chemical properties compared to its five- and six-membered ring analogs. The presence of the trimethylsilyl group enhances its reactivity and versatility in various chemical reactions.

Properties

CAS No.

52113-73-2

Molecular Formula

C11H22Si

Molecular Weight

182.38 g/mol

IUPAC Name

cycloocten-1-yl(trimethyl)silane

InChI

InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10-11/h9H,4-8,10H2,1-3H3

InChI Key

WPCVDEADIYWQFG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CCCCCCC1

Origin of Product

United States

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